Toxaphene Parlar 69
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toxaphene Parlar 69, also known as decachlorobornane, is a polychlorinated camphene. It was first introduced in 1945 as a broad-spectrum insecticide. Toxaphene is a complex mixture of polychlorinated bornanes and camphenes, and it was widely used in agriculture, particularly in the cotton-growing industry, until the mid-1980s . Due to its persistence in the environment and potential carcinogenic risk to humans, it has been listed as a persistent organic pollutant under the Stockholm Convention .
Mechanism of Action
Target of Action
Toxaphene Parlar 69, like other toxaphene congeners, primarily targets the environment and organisms within it . It was introduced as a broad band insecticide and has been detected in soil and air . The compound’s primary targets are therefore insects and the broader ecosystem.
Mode of Action
This compound interacts with its targets through its lipophilic, persistent, and volatile nature . It is a complex mixture of polychlorinated camphenes (polychlorinated bornanes) that results from the UV catalysed reaction of chlorine with camphene . This interaction leads to its global dispersion throughout freshwater and marine environments .
Biochemical Pathways
It is known that the compound and its degradation products can bioaccumulate in humans . This suggests that it may interfere with lipid metabolism and other processes associated with fat-soluble compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound contribute to its bioavailability. As a lipophilic compound, it is readily absorbed and distributed in the environment and within organisms .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It is believed to present a potential carcinogenic risk to humans . Additionally, it is recognized as an endocrine disruptor , indicating that it can interfere with hormone systems and potentially lead to a variety of health effects.
Action Environment
Environmental factors greatly influence the action, efficacy, and stability of this compound. Its lipophilic, persistent, and volatile nature contributes to its global dispersion . Soil emissions of ancient residues are a main source of this compound , indicating that soil composition and climate can affect its distribution. Furthermore, its use and impact were particularly noted in the cotton-growing industry , suggesting that agricultural practices also play a role in its environmental action.
Biochemical Analysis
Biochemical Properties
Toxaphene Parlar 69, like other organochlorine insecticides, bioaccumulates in aquatic creatures . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and contributing to its broad spectrum of pesticidal activity .
Cellular Effects
This compound has been shown to cause adverse health effects in humans . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are complex due to its diverse chemical composition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that some congeners of Toxaphene Parlar, such as Parlar 32 and 69, are subject to natural degradation, indicating a fresh contamination .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses can cause adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Toxaphene Parlar 69 is synthesized through the ultraviolet-catalyzed reaction of chlorine with camphene. This reaction produces a product with a chlorine content of about 67 to 69 percent . The industrial production of toxaphene involved mass production techniques, which led to the creation of a complex mixture of isomers .
Chemical Reactions Analysis
Toxaphene Parlar 69 undergoes various chemical reactions, including:
Oxidation: Toxaphene can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can break down toxaphene into less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically less chlorinated derivatives of toxaphene .
Scientific Research Applications
Toxaphene Parlar 69 has been extensively studied for its environmental impact and toxicological properties. It is used in research to understand the behavior of persistent organic pollutants in the environment. Studies have focused on its bioaccumulation in aquatic organisms and its potential endocrine-disrupting effects . Additionally, toxaphene is used as a reference compound in analytical chemistry for the development of detection and quantification methods .
Comparison with Similar Compounds
Toxaphene Parlar 69 is similar to other polychlorinated camphenes and bornanes, such as:
Parlar 32: Heptachlorobornane
Parlar 26: Octachlorobornane
Parlar 50: Nonachlorobornane
Parlar 62: Nonachlorobornane
What sets this compound apart is its higher degree of chlorination, making it more persistent and bioaccumulative in the environment .
Biological Activity
Toxaphene, particularly the congener known as Parlar 69, is a highly chlorinated pesticide that has been widely studied for its biological activity and toxicological effects. This article delves into the biological mechanisms, effects on various organisms, and relevant case studies that highlight the implications of exposure to Toxaphene Parlar 69.
Chemical Structure and Properties
Toxaphene is a complex mixture of chlorinated camphene derivatives, with Parlar 69 being one of its notable congeners characterized by its high degree of chlorination (C10H8Cl10). The molecular structure contributes to its stability and persistence in the environment, leading to bioaccumulation in aquatic and terrestrial organisms.
Mechanisms of Biological Activity
Toxaphene exhibits various biological activities, primarily through endocrine disruption and neurotoxicity. Key findings include:
- Endocrine Disruption : Toxaphene has been shown to interfere with hormonal signaling pathways. In male largemouth bass, it inhibited testosterone production in response to human chorionic gonadotropin (hCG), indicating anti-androgenic properties. Transcriptomic analyses revealed upregulation of androgen receptor signaling while downregulating insulin-related pathways, suggesting a compensatory response to androgen suppression .
- Neurotoxicity : Studies indicate that Toxaphene can induce neurotoxic effects, including alterations in neurotransmitter levels and potential neurodevelopmental impacts in exposed organisms .
Toxicological Profile
The toxicological profile of this compound includes various systemic effects:
Case Studies
Several case studies have provided insights into the biological activity of Toxaphene:
- Aquatic Ecosystems : In a study involving lake trout and whitefish, significant bioaccumulation of Toxaphene was documented, with mean concentrations reaching up to 11 ppm in lipid tissues. This accumulation raises concerns about trophic transfer and impacts on predator species .
- Human Exposure Studies : Clinical trials involving human subjects exposed to aerosolized Toxaphene demonstrated no immediate adverse effects at low concentrations; however, long-term exposure implications remain uncertain .
- Wildlife Impact Assessments : Research on fish populations exposed to Toxaphene in contaminated waters indicated reproductive failures and population declines linked to endocrine disruption .
Environmental Dynamics
Toxaphene's persistence in the environment is a critical factor influencing its biological activity. Its accumulation in sediment and biota leads to elevated concentrations over time, particularly in aquatic ecosystems where it can reach bioconcentration factors (BCFs) as high as 33,300 in fry after prolonged exposure .
Properties
IUPAC Name |
(1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl10/c11-2-7(5(13)14)3-1-8(17,18)9(7,6(15)16)4(12)10(3,19)20/h3-6H,1-2H2/t3-,4-,7-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYUTICLLXPLLK-MOXNOQEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1(Cl)Cl)(C(C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]([C@@](C1(Cl)Cl)([C@@H](C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.